Mass Shift and MS Resolution: +5 Da Differential vs. Unlabeled and Alternative Deuterated Analogs
Pomalidomide-D5 exhibits a +5 Da mass shift relative to unlabeled pomalidomide (exact mass 278.106 vs. 273.086) . This 5 Da differential is significantly larger than the +3 Da shift of pomalidomide-d3 (exact mass 276.099) and the +4 Da shift of pomalidomide-d4 (exact mass 277.103) . In electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]+ for pomalidomide-D5 appears at m/z 279.1, compared to m/z 274.1 for unlabeled pomalidomide, providing a 5 m/z unit separation window that eliminates cross-talk between the analyte and internal standard channels [1]. This separation exceeds the minimum 3 m/z unit separation recommended by FDA bioanalytical method validation guidance for stable isotope-labeled internal standards.
| Evidence Dimension | Mass-to-charge ratio (m/z) of protonated molecular ion [M+H]+ in ESI positive mode |
|---|---|
| Target Compound Data | m/z 279.1 (exact mass 278.106) |
| Comparator Or Baseline | Unlabeled pomalidomide: m/z 274.1 (exact mass 273.086); Pomalidomide-d3: m/z 277.1 (exact mass 276.099); Pomalidomide-d4: m/z 278.1 (exact mass 277.103) |
| Quantified Difference | +5 Da vs. unlabeled; +2 Da vs. d3; +1 Da vs. d4 |
| Conditions | ESI positive ionization; triple quadrupole mass spectrometer |
Why This Matters
The larger mass shift reduces isotopic cross-talk and improves assay accuracy, making pomalidomide-D5 the superior internal standard for regulatory-compliant bioanalysis where method robustness and specificity are paramount.
- [1] GlpBio. Pomalidomide-d5 Product Description. Catalog No. GC47965. View Source
